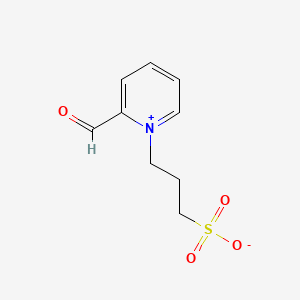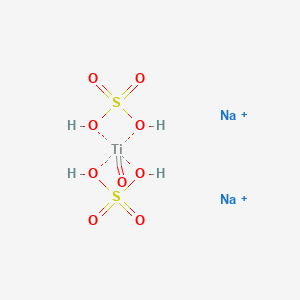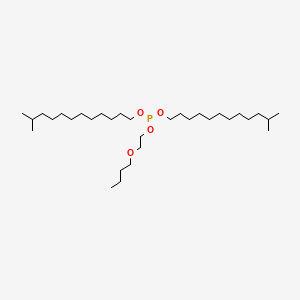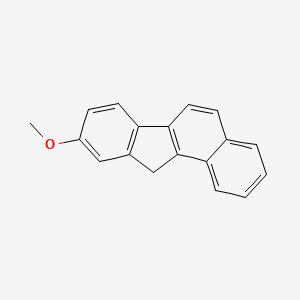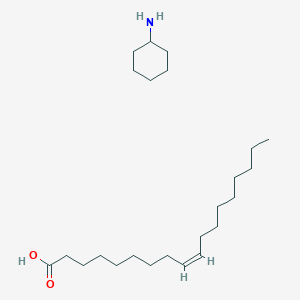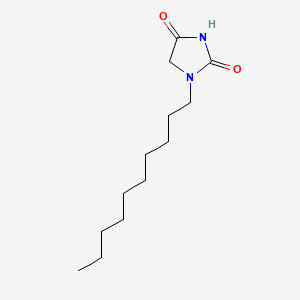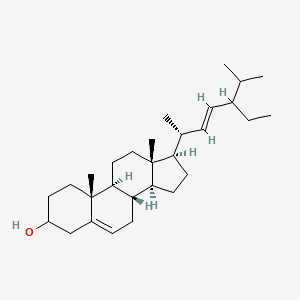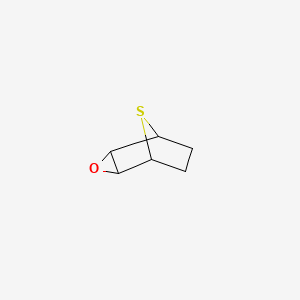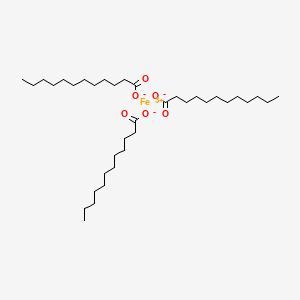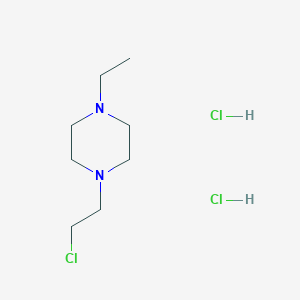
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the piperazine ring, and it is commonly used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride typically involves the reaction of 4-ethylpiperazine with 2-chloroethanol in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use as an alkylating agent in cancer therapy.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another alkylating agent with similar applications in oncology.
1-(2-Chloroethyl)-4-methylpiperazine: A related piperazine derivative with different substituents.
Uniqueness: 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride is unique due to its specific combination of chloroethyl and ethyl groups on the piperazine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
3424-24-6 |
|---|---|
Formule moléculaire |
C8H19Cl3N2 |
Poids moléculaire |
249.6 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-ethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H17ClN2.2ClH/c1-2-10-5-7-11(4-3-9)8-6-10;;/h2-8H2,1H3;2*1H |
Clé InChI |
WNCJSURNWYMIBD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


